molecular formula C12H18N2O3S B3989320 N-(3,5-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea

N-(3,5-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea

Cat. No. B3989320
M. Wt: 270.35 g/mol
InChI Key: DVARYILCSQPQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea, also known as DPTU, is a chemical compound that has been studied for its potential applications in scientific research. DPTU is a thiourea derivative that has been shown to have interesting biochemical and physiological effects, making it a promising candidate for future studies.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. N-(3,5-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This inhibition may be responsible for the antitumor and neuroprotective effects of N-(3,5-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant activity, which may contribute to its neuroprotective effects. N-(3,5-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has also been shown to have anti-inflammatory effects, which may be responsible for its antitumor activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea in lab experiments is its potential for multiple applications in various scientific research fields. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(3,5-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea. One direction is to further investigate its antitumor activity and potential as a cancer treatment. Another direction is to study its neuroprotective effects and potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea and its effects on the body.
In conclusion, N-(3,5-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea is a promising compound for scientific research due to its potential applications in various fields and interesting biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential as a treatment for various diseases.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has been studied for its potential applications in various scientific research fields. It has been shown to have antitumor activity, making it a potential candidate for cancer treatment. N-(3,5-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has also been studied for its neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-16-10-6-9(7-11(8-10)17-2)14-12(18)13-4-3-5-15/h6-8,15H,3-5H2,1-2H3,(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVARYILCSQPQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NCCCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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